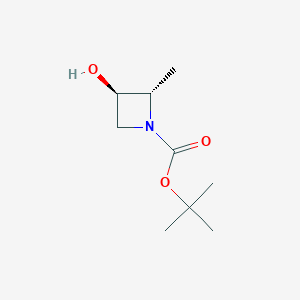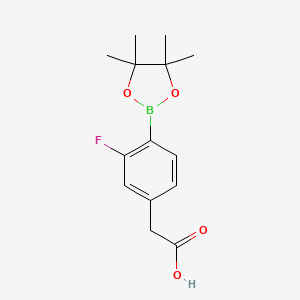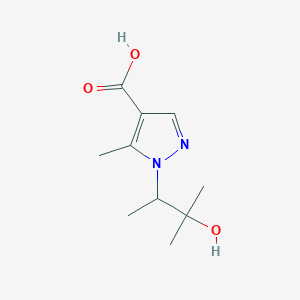
1-(3-hydroxy-3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-hydroxy-3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a hydroxy-methylbutyl group and a carboxylic acid group attached to the pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(3-hydroxy-3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-hydroxy-3-methylbutan-2-one with hydrazine hydrate can lead to the formation of the pyrazole ring.
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include precise temperature control, the use of catalysts, and efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
1-(3-hydroxy-3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . Substitution reactions can be carried out using halogenating agents or nucleophiles to introduce different functional groups onto the pyrazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can yield an alcohol. Substitution reactions can introduce halogens, alkyl groups, or other substituents onto the pyrazole ring, resulting in a variety of derivatives with different properties .
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, it has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways . Its unique structure allows it to interact with specific active sites, making it a promising candidate for drug development.
In the field of materials science, this compound has been explored for its potential use in the synthesis of novel materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the design of new materials with tailored functionalities .
Wirkmechanismus
The mechanism of action of 1-(3-hydroxy-3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing the enzyme from catalyzing its substrate . This inhibition can disrupt metabolic pathways and lead to therapeutic effects.
The molecular targets and pathways involved depend on the specific application and the nature of the enzyme or receptor being targeted. Detailed studies on the binding interactions and structure-activity relationships are essential to understand the precise mechanism of action and optimize the compound’s efficacy .
Vergleich Mit ähnlichen Verbindungen
1-(3-hydroxy-3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives to highlight its uniqueness. Similar compounds include 1-(3-hydroxy-3-methylbutan-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid and 1-(3-hydroxy-3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxamide . These compounds share a similar core structure but differ in the functional groups attached to the pyrazole ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. For example, the presence of the carboxylic acid group allows for specific interactions with enzymes and receptors, making it a valuable compound for medicinal chemistry applications .
Eigenschaften
IUPAC Name |
1-(3-hydroxy-3-methylbutan-2-yl)-5-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-6-8(9(13)14)5-11-12(6)7(2)10(3,4)15/h5,7,15H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKXAENRAPLJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(C)(C)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
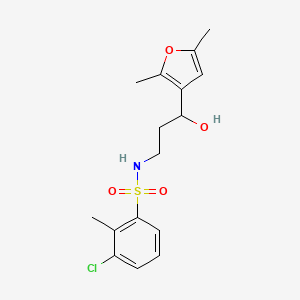
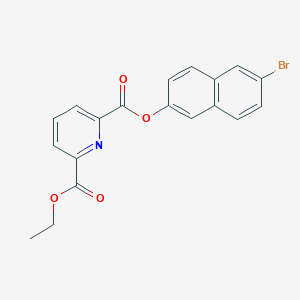
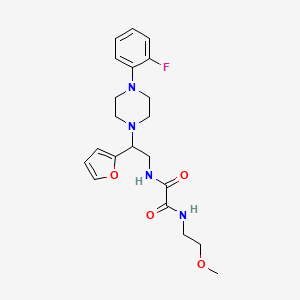
![N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2615342.png)
![N-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylprop-2-enamide](/img/structure/B2615344.png)
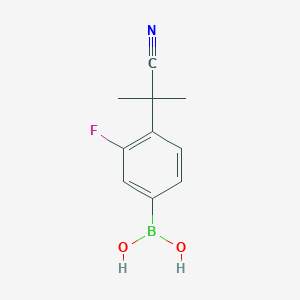
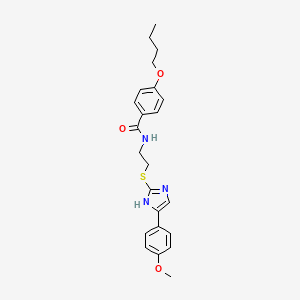
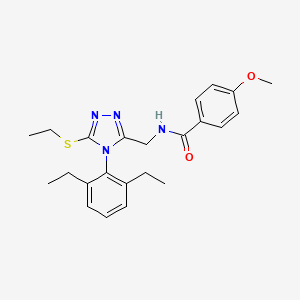
![2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2615352.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2615353.png)
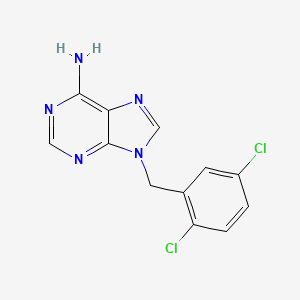
![3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2615355.png)
